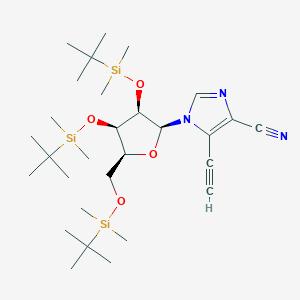

![molecular formula C₁₃H₉I₂NO₄ B1140210 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture) CAS No. 93087-37-7](/img/structure/B1140210.png)

4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone and its isomers involves multi-step chemical processes. Studies have shown the preparation of similar oxazolones and their E and Z isomers, highlighting the importance of controlling isomeric structures for desired chemical properties. The synthesis routes typically involve the formation of the oxazolone ring followed by modifications to introduce the acetyloxy and iodophenyl groups (Haasbroek, Oliver, & Carpy, 2003).

Molecular Structure Analysis

The molecular structure of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone, particularly the spatial arrangement of its E and Z isomers, has been explored using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide insights into the molecule's geometry, confirming the configuration of its isomers and elucidating the relationship between structure and reactivity (Bell, Faggiani, Lock, & McLeod, 1985).

Chemical Reactions and Properties

4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone participates in various chemical reactions, leveraging its oxazolone core and functional groups. These reactions include nucleophilic additions, isomerizations, and condensations, which are pivotal for further chemical modifications and applications. The reactivity of the oxazolone ring with nucleophiles, retaining the exocyclic double bond geometry, is of particular interest for synthetic applications (Blasco, Cativiela, Villegas, García, Jaime, & Mayoral, 1988).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Oxazolones, including derivatives similar to the compound , have been extensively studied for their reactivity and synthetic utility. They serve as precursors in the synthesis of a variety of heterocyclic compounds. For instance, oxazolones have been employed in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones through reactions with activated methylene compounds under both acidic and basic conditions (Kočevar et al., 1992). Additionally, the synthesis of geometric isomers of oxazolones has been achieved, highlighting the versatility of these compounds in generating structurally diverse molecules (Cativiela et al., 1985).

Application in Nonlinear Optical Materials

Oxazolone derivatives have been identified as potential candidates for applications in nonlinear optics (NLO). For example, the synthesis and NLO properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones have been studied, revealing significant two-photon absorption cross-sections. These materials are promising for photonics and electronics, owing to their large nonlinearity originating from extensively delocalized π-electron distribution (Murthy et al., 2010). Furthermore, push-pull oxazolones derivatives exhibit high fluorescent properties and two-photon absorption cross-sections, making them suitable for advanced optical applications (Rodrigues et al., 2012).

Chemical Transformations and Bioactive Compound Synthesis

Oxazolones are involved in various chemical transformations leading to bioactive molecules. For instance, reactions with amines and other nucleophiles demonstrate the compound's utility in synthesizing amino acid derivatives and other biologically relevant structures. These reactions often retain the exocyclic double bond geometry, showcasing the specificity of oxazolone chemistry in complex synthesis pathways (Blasco et al., 1988).

Propiedades

IUPAC Name |

[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3/b11-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVMVIJKFXPLNL-VZUCSPMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC(=C(C(=C2)I)OC(=O)C)I)/C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9I2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)